2-Bromo-1-(1-(2-methylbenzoyl)-indolin-5-yl)propan-1-one
Overview
Description
2-Bromo-1-(1-(2-methylbenzoyl)-indolin-5-yl)propan-1-one is a complex organic compound that features a bromine atom, a methylbenzoyl group, and an indolinyl moiety
Preparation Methods
The synthesis of 2-Bromo-1-(1-(2-methylbenzoyl)-indolin-5-yl)propan-1-one typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where the bromine atom is introduced into the aromatic ring. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The double bonds in the aromatic ring can participate in addition reactions with electrophiles.
Common reagents used in these reactions include bromine, hydrogen peroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
2-Bromo-1-(1-(2-methylbenzoyl)-indolin-5-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-Bromo-1-(1-(2-methylbenzoyl)-indolin-5-yl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the indolinyl moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds include:
2-Bromo-1-phenylpropane: This compound has a similar bromine-containing structure but lacks the indolinyl and methylbenzoyl groups.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: This compound features a methoxy group instead of the indolinyl moiety.
The uniqueness of 2-Bromo-1-(1-(2-methylbenzoyl)-indolin-5-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-1-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-12-5-3-4-6-16(12)19(23)21-10-9-14-11-15(7-8-17(14)21)18(22)13(2)20/h3-8,11,13H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXPAFHXOJQNJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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